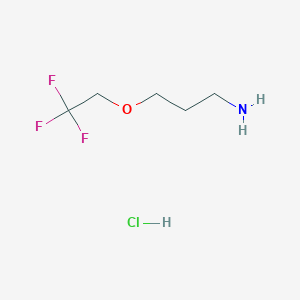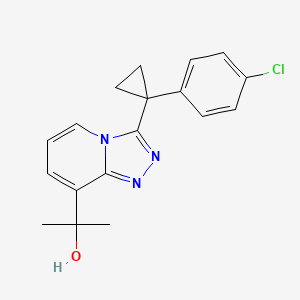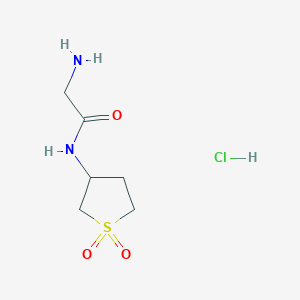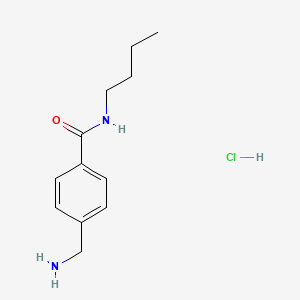
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO•HCl and a molecular weight of 193.6 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain (propane) with an amine group (NH2) attached to the first carbon, a hydrochloride group attached to the amine, and a trifluoroethoxy group (OCF3) attached to the third carbon .Applications De Recherche Scientifique
Fluorinated Compounds in Medicinal Chemistry
Research on hexadentate N3O3 amine phenols demonstrates the utility of fluorinated compounds in designing ligands for metal ions, highlighting their potential in medicinal chemistry and materials science (Liu et al., 1993). Such compounds, by virtue of their fluorinated segments, could influence the pharmacokinetic properties of drug molecules, rendering them more lipophilic or altering their metabolic stability.
Optical Detection Applications
The study on chemosensitive chlorophyll derivatives for the optical detection of amines showcases how trifluoroacetyl groups react with amines, indicating potential applications in sensing technologies (Tamiaki et al., 2013). This research could pave the way for the development of novel sensors that detect amines or other small molecules, benefiting environmental monitoring and industrial process control.
Surface Activity and Material Science
Investigations into organosilane-based surfactants highlight the role of organic groups, including fluorinated ones, in affecting surface activities (Xing et al., 2014). This is crucial for the development of materials with tailored interfacial properties, applicable in coatings, emulsifiers, and various nanotechnologies.
Catalysis and Synthetic Chemistry
The palladium-catalyzed trifluoromethylation of aryl chlorides underscores the importance of trifluoromethyl groups in synthetic organic chemistry, offering pathways to incorporate these groups into aromatic compounds for pharmaceuticals and agrochemicals (Cho et al., 2010). Such reactions are vital for introducing fluorine atoms or groups into organic molecules, significantly altering their chemical properties for desired applications.
Mécanisme D'action
Target of Action
The primary targets of 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSWVOSJDIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)








![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
